tert-butyl (E)-pent-2-enoate CAS number
tert-butyl (E)-pent-2-enoate CAS number
An In-depth Technical Guide to tert-Butyl (E)-pent-2-enoate for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of tert-butyl (E)-pent-2-enoate, a versatile α,β-unsaturated ester with significant applications in organic synthesis and as a building block in medicinal chemistry. This document delves into the compound's fundamental physicochemical properties, detailed synthesis methodologies, characteristic reactivity, and its strategic utility in the field of drug development. We will explore the mechanistic basis for its synthesis and reactions, offering field-proven insights into experimental design and execution. Protocols for synthesis, purification, and analysis are presented, underpinned by a rationale that ensures reproducibility and self-validation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and reactive attributes of tert-butyl (E)-pent-2-enoate in their work.
Introduction and Strategic Importance
Tert-butyl (E)-pent-2-enoate, with the chemical formula C9H16O2, is an organic compound classified as an enoate ester.[1] Its structure is characterized by a five-carbon chain containing a carbon-carbon double bond in the trans or (E) configuration between the second and third carbons, an ester functional group, and a sterically demanding tert-butyl group.[1] This combination of features—an electrophilic double bond, a hydrolytically stable yet cleavable ester, and a bulky lipophilic group—makes it a valuable intermediate and a strategic component in the design of complex organic molecules and active pharmaceutical ingredients (APIs).
The tert-butyl group, in particular, plays a crucial role in drug design. It can act as a "steric shield," protecting adjacent functional groups from enzymatic degradation, which can enhance a drug's metabolic stability and prolong its biological half-life.[2] Furthermore, its bulk can enforce specific molecular conformations necessary for high-affinity binding to biological targets.[2][3] The α,β-unsaturated system provides a reactive handle for various chemical transformations, most notably conjugate additions, allowing for the facile introduction of diverse functional groups.
While a specific, universally recognized CAS (Chemical Abstracts Service) number for tert-butyl (E)-pent-2-enoate is not consistently reported across major chemical databases, its identity is unambiguously defined by its IUPAC name and structure. For context, related compounds such as tert-butyl crotonate (tert-butyl (E)-2-butenoate) and ethyl (2E)-pent-2-enoate are assigned CAS numbers 79218-15-8 and 24410-84-2, respectively.[4] Researchers should exercise diligence in sourcing and characterizing this compound, relying on spectroscopic data for structural confirmation.
Physicochemical and Spectroscopic Characterization
The physical and chemical properties of tert-butyl (E)-pent-2-enoate are dictated by its molecular structure. The combination of the polar ester group and the nonpolar hydrocarbon chain results in moderate polarity, making it soluble in a wide range of organic solvents.
Table 1: Physicochemical Properties of tert-Butyl (E)-pent-2-enoate
| Property | Value | Source |
| IUPAC Name | tert-butyl (E)-pent-2-enoate | [1] |
| Molecular Formula | C9H16O2 | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| Canonical SMILES | CCC=CC(=O)OC(C)(C)C | [1] |
| Isomeric SMILES | CC/C=C/C(=O)OC(C)(C)C | [1] |
| InChI Key | RMMULFUBQFKFRL-VOTSOKGWSA-N | [1] |
Spectroscopic Signature
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of tert-butyl (E)-pent-2-enoate.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group adjacent to the double bond, the vinylic protons, and the highly shielded singlet for the tert-butyl group. The large coupling constant (typically >15 Hz) between the vinylic protons is diagnostic of the (E)-stereochemistry.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the two sp² hybridized carbons of the alkene, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the ethyl moiety.[5]
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups. Expect a strong absorption band for the C=O stretch of the α,β-unsaturated ester at approximately 1715-1730 cm⁻¹ and a medium-intensity band for the C=C stretch around 1640-1650 cm⁻¹. The C-H stretching of the tert-butyl group will also be prominent.[6]
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MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum would likely show a molecular ion peak (M⁺) at m/z 156, along with a prominent peak at m/z 57 corresponding to the stable tert-butyl cation, which arises from the fragmentation of the ester.
Synthesis Methodologies: A Protocol-Driven Approach
Several synthetic routes can be employed to prepare tert-butyl (E)-pent-2-enoate, with the choice often depending on starting material availability, desired scale, and stereochemical control. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for ensuring high (E)-selectivity.[1]
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction utilizes a stabilized phosphonate ylide, which reacts with an aldehyde to form an alkene. The use of stabilized ylides strongly favors the formation of the (E)-isomer. The synthesis involves the reaction of tert-butyl 2-(diethoxyphosphoryl)acetate with propionaldehyde.[1]
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Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon), dissolve tert-butyl 2-(diethoxyphosphoryl)acetate (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
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Ylide Generation: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise to the stirred solution. Causality: A strong base is required to deprotonate the α-carbon of the phosphonate, generating the nucleophilic ylide. NaH is chosen for its efficacy and the irreversible nature of the deprotonation, driving the reaction forward. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.
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Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add freshly distilled propionaldehyde (1.05 equiv) dropwise via syringe. Causality: Slow, cooled addition is crucial to control the exotherm of the reaction and prevent side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate), visualizing with a potassium permanganate stain.
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Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure tert-butyl (E)-pent-2-enoate.
Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage.
Applications in Drug Development
The strategic incorporation of moieties like tert-butyl (E)-pent-2-enoate is a common tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.
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Metabolic Stability: The tert-butyl group is often resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes. [7]While hydroxylation of a tert-butyl group can occur, it is generally a slower process compared to the metabolism of less hindered alkyl groups. This can lead to a longer in-vivo half-life and improved drug exposure. For instance, the HIV protease inhibitor Nelfinavir contains a crucial N-tert-butyl moiety. [2]* Modulation of Physicochemical Properties: As a lipophilic group, the tert-butyl moiety can increase a molecule's ability to cross cellular membranes, potentially improving oral bioavailability. [2]This must be balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
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Synthetic Handle for Prodrugs: The ester functionality can be part of a prodrug strategy. The tert-butyl ester itself can serve as a prodrug of the corresponding carboxylic acid, releasing the active acidic drug upon hydrolysis in the acidic environment of the stomach or via enzymatic action in the body.
Analytical and Purification Protocols
High purity is paramount for any compound intended for biological or advanced synthetic use. Chromatographic techniques are essential for both the purification and analysis of tert-butyl (E)-pent-2-enoate.
Purification by Flash Column Chromatography
As described in the synthesis protocol, flash chromatography is the method of choice for purification. The moderate polarity of the compound allows for good separation from nonpolar starting materials (like propionaldehyde) and highly polar byproducts (like diethyl phosphate) using a nonpolar mobile phase with a small amount of a more polar solvent.
Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is an excellent method for assessing the purity of the final product. The nonpolar nature of the tert-butyl group and the hydrocarbon chain provides good retention on a C18 stationary phase.
Table 2: Representative HPLC Analytical Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good resolution for moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile:Water Gradient | A gradient system allows for efficient elution and separation from potential impurities with different polarities. |
| Gradient | 60% ACN to 95% ACN over 15 min | Starts with sufficient polarity to retain the compound, then increases organic content to elute it. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | The α,β-unsaturated carbonyl system has a strong UV chromophore, making detection at this wavelength highly sensitive. [1] |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Conclusion
Tert-butyl (E)-pent-2-enoate is a strategically important building block in modern organic chemistry and drug discovery. Its synthesis is readily achieved with high stereocontrol using established methods like the Horner-Wadsworth-Emmons reaction. The compound's value lies in the orthogonal reactivity of its α,β-unsaturated system and the unique physicochemical properties imparted by the tert-butyl ester group. This group serves not only as a robust protecting group but also as a critical pharmacophore for enhancing metabolic stability and modulating receptor interactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently synthesize, purify, and strategically employ tert-butyl (E)-pent-2-enoate in their research and development endeavors.
References
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Organic Chemistry Portal. (2023). tert-Butyl Esters. Available from: [Link]
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DergiPark. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Available from: [Link]
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Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. Available from: [Link]
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ChemBK. (n.d.). tert-butyl (E)-5-(benzyloxy)pent-2-enoate. Available from: [Link]
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Chemical Synthesis Database. (2025, May 20). tert-butyl (2E)-4-methyl-2-pentenoate. Available from: [Link]
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